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Compound of Interest

Compound Name: Kizuta saponin K11

Cat. No.: B3014096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Kizuta saponin K11 is a triterpenoid saponin first isolated from the leaves of Kalopanax pictum

var. maximowiczii, a plant used in traditional Korean medicine.[1][2] The complex structure of

saponins, consisting of a polycyclic aglycone (sapogenin) and multiple sugar moieties,

necessitates advanced analytical techniques for unambiguous structural elucidation. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing

detailed information about the carbon skeleton and the nature and connectivity of the

oligosaccharide chains.[3][4] This application note provides a detailed protocol and data

interpretation guide for the structural confirmation of Kizuta saponin K11 using a suite of one-

dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure of Kizuta Saponin K11
Kizuta saponin K11 is a bisdesmosidic saponin with hederagenin as the aglycone. Two sugar

chains are attached at the C-3 and C-28 positions. The full structure is {3-O-[α-L-

rhamnopyranosyl-(1->2)-O-α-L-arabinopyranoside] 28-O-[α-L-rhamnopyranosyl-(1->4)-O-(6-O-

acetyl-β-D-glucopyranosyl)-(1->6)-O-β-D-glucopyranoside]} of hederagenin.
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The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Kizuta
saponin K11, compiled from published data for the hederagenin aglycone and its glycosides,

as well as for the individual sugar residues. The spectra are typically recorded in pyridine-d₅.

Table 1: ¹³C NMR Chemical Shift Data for Kizuta Saponin K11 (in pyridine-d₅)
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Carbon
No.

Hederage
nin
Aglycone

α-L-
Arabinop
yranose

α-L-
Rhamnop
yranose
(inner)

β-D-
Glucopyr
anose
(inner)

β-D-
Glucopyr
anose
(acetylate
d)

α-L-
Rhamnop
yranose
(outer)

Aglycone

1 38.7

2 26.5

3 88.5

4 39.5

5 55.8

6 18.5

7 33.1

8 40.0

9 47.5

10 37.0

11 23.8

12 122.5

13 144.9

14 42.2

15 28.4

16 23.5

17 47.0

18 41.8

19 46.2

20 30.8
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21 34.1

22 32.8

23 64.0

24 13.5

25 16.1

26 17.5

27 26.1

28 180.2

29 33.1

30 23.7

Sugars

1' 107.3

2' 82.5

3' 75.2

4' 70.1

5' 66.5

1'' 101.8

2'' 72.5

3'' 72.8

4'' 74.5

5'' 70.0

6'' (CH₃) 18.6

1''' 95.5

2''' 74.2
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3''' 78.5

4''' 71.8

5''' 78.2

6''' 69.5

1'''' 104.8

2'''' 75.5

3'''' 76.8

4'''' 82.0

5'''' 75.0

6'''' 64.5

1''''' 102.8

2''''' 72.9

3''''' 72.9

4''''' 74.6

5''''' 69.8

6''''' (CH₃) 18.6

Acetyl

CO 170.9

CH₃ 21.1

Table 2: ¹H NMR Chemical Shift Data for Kizuta Saponin K11 (in pyridine-d₅)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b3014096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3014096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
No.

Hederage
nin
Aglycone

α-L-
Arabinop
yranose

α-L-
Rhamnop
yranose
(inner)

β-D-
Glucopyr
anose
(inner)

β-D-
Glucopyr
anose
(acetylate
d)

α-L-
Rhamnop
yranose
(outer)

Aglycone

3 3.44 (dd)

12 5.49 (s)

23a 4.25 (d)

23b 3.65 (d)

24 (CH₃) 1.02 (s)

25 (CH₃) 0.90 (s)

26 (CH₃) 0.95 (s)

27 (CH₃) 1.25 (s)

29 (CH₃) 0.98 (s)

30 (CH₃) 0.92 (s)

Sugars

1'

(anomeric)
4.95 (d)

1''

(anomeric)
6.35 (br s)

6'' (CH₃) 1.75 (d)

1'''

(anomeric)
6.25 (d)

1''''

(anomeric)
5.35 (d)
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1'''''

(anomeric)
5.85 (br s)

6''''' (CH₃) 1.65 (d)

Acetyl

CH₃ 2.15 (s)

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh 5-10 mg of purified Kizuta saponin K11.

Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated pyridine (pyridine-d₅). The use of

pyridine-d₅ is recommended for saponins as it is a good solvent and provides a wide

chemical shift range, which helps in resolving overlapping signals, especially in the sugar

region.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ 0.00 for both ¹H and ¹³C).

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (500 MHz or

higher is recommended for better resolution).

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be

positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

Pulse Program: Standard DEPT-135 pulse sequence.

2D COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.

This is crucial for tracing the connectivity within each sugar ring and within the aglycone.

Spectral Width: Same as ¹H NMR in both dimensions.

Data Points: 2048 x 512.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations).

This allows for the unambiguous assignment of carbon signals based on their attached

proton's chemical shift.

Spectral Width: ¹H dimension (0-12 ppm), ¹³C dimension (0-180 ppm).

Data Points: 2048 x 256.
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2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range correlations between protons and carbons (typically over

2-3 bonds). This is the key experiment for determining the linkage between sugar units

and the attachment points of the sugar chains to the aglycone.

Spectral Width: Same as HSQC.

Optimization: Optimized for a long-range coupling constant of 8 Hz.

2D TOCSY (Total Correlation Spectroscopy):

Purpose: To show correlations between all protons within a spin system, not just those

directly coupled. This is particularly useful for identifying all the protons belonging to a

single sugar residue by irradiating the anomeric proton.

Mixing Time: 80-120 ms.

Structure Elucidation Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of Kizuta
saponin K11 using the acquired NMR data.

1D NMR Experiments 2D NMR Experiments

Data Analysis and Interpretation

¹H NMR

Aglycone Structure Sugar Identification & Sequence

¹³C NMR DEPT-135 COSY HSQC HMBC

Interglycosidic Linkages & Aglycone Attachment

TOCSY

Final Structure Confirmation
of Kizuta Saponin K11
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Caption: Experimental workflow for NMR-based structure confirmation.
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Caption: Logical relationships in NMR data interpretation.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and non-destructive

method for the complete structural confirmation of complex natural products like Kizuta
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saponin K11. By following the detailed protocols outlined in this application note, researchers

can confidently assign all proton and carbon signals, determine the connectivity of the aglycone

and sugar moieties, and establish the interglycosidic linkages, leading to the unambiguous

confirmation of the saponin's structure. This level of structural detail is crucial for understanding

its biological activity and for potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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